1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-

Description

Chemical Classification & Structural Identity

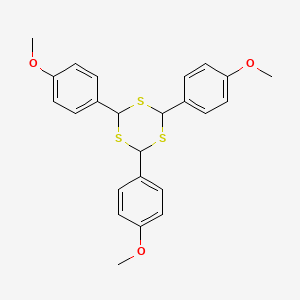

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- belongs to the trithiane family, a class of heterocyclic compounds distinguished by a six-membered ring comprising alternating sulfur and carbon atoms. The parent compound, 1,3,5-trithiane, is a cyclic trimer of thioformaldehyde (CH$$2$$S) and adopts a chair-like conformation due to its sulfur-thiomethyl linkages. In the derivative under discussion, each carbon atom in the trithiane ring is functionalized with a 4-methoxyphenyl group (–C$$6$$H$$4$$OCH$$3$$), resulting in a highly substituted structure with potential applications in coordination chemistry and polymer science.

The molecular formula of this compound is C$${24}$$H$${21}$$O$$3$$S$$3$$ , derived from the trithiane core (C$$3$$S$$3$$) and three 4-methoxyphenyl substituents (C$$7$$H$$7$$O per group). Its structure features a planar aromatic system at each substitution site, with methoxy groups para to the point of attachment on the benzene rings. This arrangement introduces significant steric bulk and electron-donating character, which may influence reactivity in subsequent transformations.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 51703-79-8 | |

| IUPAC Name | 2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane | |

| Molecular Formula | C$${24}$$H$${21}$$O$$3$$S$$3$$ | Calculated |

Historical Context & Discovery Timeline

The discovery of 1,3,5-trithiane dates to early investigations into sulfur-containing heterocycles. The parent compound was first synthesized in the mid-20th century via the trimerization of thioformaldehyde, a reaction analogous to the formation of trioxane from formaldehyde. The introduction of aryl substituents to the trithiane scaffold, however, emerged later as chemists explored strategies to modulate the electronic and steric properties of sulfur-rich macrocycles.

The specific derivative 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane was first documented in chemical registries under the CAS number 51703-79-8, though detailed synthetic protocols remain scarce in open literature. Its development likely parallels advances in Friedel-Crafts alkylation and nucleophilic aromatic substitution, which enable the introduction of methoxy-functionalized aryl groups to electrophilic substrates. Commercial availability through specialty chemical suppliers (e.g., Kingstonchem) by the early 21st century suggests its utility as a building block in materials science.

IUPAC Nomenclature & Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for heterocyclic systems. The root name 1,3,5-trithiane designates a six-membered ring with sulfur atoms at positions 1, 3, and 5. The prefix 2,4,6-tris(4-methoxyphenyl) indicates that each carbon atom at positions 2, 4, and 6 bears a 4-methoxyphenyl substituent. The term tris denotes three identical substituents, while 4-methoxy specifies the location of the methoxy group (–OCH$$_3$$) on each benzene ring.

The structural identity is further corroborated by spectroscopic and computational data. For instance, the SMILES notation (COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC) encodes the connectivity of atoms, emphasizing the trithiane core and substituent positions. Advanced characterization techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would resolve the stereochemical configuration, though such data are not publicly available for this compound.

Structure

3D Structure

Properties

CAS No. |

5692-49-9 |

|---|---|

Molecular Formula |

C24H24O3S3 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane |

InChI |

InChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3 |

InChI Key |

HZHATLMQXZNESN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization via Aldehyde and Sulfur Sources

One classical approach to synthesize 1,3,5-trithianes involves the condensation of aldehydes with sulfur sources such as hydrogen sulfide or thiols under acidic or basic conditions. For the 2,4,6-tris(4-methoxyphenyl) derivative, the corresponding 4-methoxybenzaldehyde is reacted with sulfur to form the trithiane ring.

- This method relies on the nucleophilic attack of sulfur species on the aldehyde carbonyl, followed by cyclization to form the six-membered trithiane ring.

- Reaction conditions typically involve reflux in solvents like ethanol or acetic acid, with acid catalysts to promote cyclization.

- Purification is achieved by recrystallization.

Suzuki Coupling-Based Synthesis

A more modern and efficient method involves Suzuki coupling reactions, which are palladium-catalyzed cross-couplings between arylboronic acids and halogenated heterocycles.

- For example, p-methoxyphenylboronic acid can be coupled with a halogenated trithiane or triazine precursor.

- A magnetic silica-supported palladium complex catalyst is used to enhance catalytic efficiency and allow easy catalyst recovery.

- Alkali such as potassium carbonate and solvents like ethanol are employed.

- The reaction proceeds under mild conditions (35–45 °C) for 1–2 hours.

- After reaction completion, the catalyst is separated magnetically, and the product is purified by recrystallization.

- Yields reported range from 51% to 68.5%, with product purity above 98%.

| Parameter | Typical Value |

|---|---|

| Catalyst | Magnetic silica-supported Pd complex |

| Temperature | 35–45 °C |

| Reaction time | 1–2 hours |

| Solvent | Ethanol |

| Base | Potassium carbonate |

| Yield | 51–68.5% |

| Purity | >98% |

Synthesis via Isothiocyanate Intermediates

Another approach involves the reaction of lithium dibenzylamide with 4-methoxyphenyl isothiocyanate to form triazinane derivatives, which can be further transformed into trithiane analogs.

- The reaction is performed in diethyl ether with stirring for a short time (2 minutes).

- The precipitate formed is collected and recrystallized from acetone.

- This method yields high purity products (90% yield reported) and is suitable for preparing related heterocyclic compounds.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldehyde-Sulfur Cyclization | Simple, classical approach | Longer reaction times, possible side products | Moderate | Moderate |

| Suzuki Coupling (Pd catalyst) | High selectivity, mild conditions, catalyst recyclability | Requires palladium catalyst, cost factor | 51–68.5 | >98 |

| Isothiocyanate Route | High yield, rapid reaction | Requires specialized reagents | ~90 | High |

Research Findings and Notes

- The Suzuki coupling method using magnetic silica-supported palladium catalysts is a novel green and efficient approach, allowing catalyst recovery and reuse, reducing waste and environmental impact.

- The isothiocyanate method provides a rapid and high-yielding route to related triazinane compounds, which can be precursors or analogs to trithianes.

- Traditional cyclization methods remain relevant but may suffer from lower selectivity and longer reaction times.

- Purification by recrystallization is a common step across methods to achieve high purity products suitable for further applications.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | 4-methoxybenzaldehyde + sulfur, acid catalyst, reflux | Formation of trithiane ring |

| Suzuki Coupling | p-methoxyphenylboronic acid + halogenated precursor, Pd catalyst, K2CO3, ethanol, 35–45 °C, 1–2 h | High purity substituted trithiane |

| Isothiocyanate Reaction | Lithium dibenzylamide + 4-methoxyphenyl isothiocyanate, diethyl ether, stirring 2 min | Triazinane intermediate crystals |

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via nucleophilic substitution reactions involving cyanuric chloride and methoxyphenyl thiols. Key steps include:

-

Stepwise substitution : Cyanuric chloride reacts with 4-methoxyphenylthiol under basic conditions to replace chlorine atoms sequentially.

-

Cyclization : Intermediate thiols undergo trimerization to form the trithiane ring .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl groups direct electrophilic attacks to specific positions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups meta to methoxy substituents.

-

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄ .

Mechanistic Insight :

This regioselectivity is confirmed by DFT calculations showing methoxy’s +M effect .

Ring-Opening Reactions

The trithiane ring undergoes cleavage under specific conditions:

Oxidative Ring Opening

-

With H₂O₂/HOAc: Forms sulfoxide/sulfone derivatives.

-

With Cl₂/H₂O: Produces chloromethyl sulfonyl chloride analogs :

Reductive Desulfurization

Functional Group Transformations

The methoxy groups participate in demethylation and alkylation:

| Reaction | Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxyphenyl trithiane |

| O-Alkylation | R-X, K₂CO₃, DMF | Alkoxy-substituted derivatives |

Coordination Chemistry

The sulfur atoms act as ligands for transition metals:

Scientific Research Applications

Pharmaceutical Applications

1,3,5-Trithiane derivatives have shown potential in pharmaceutical research due to their biological activities. The compound has been investigated for:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit antiproliferative effects on cancer cells. For instance, research has demonstrated that triazole derivatives can interfere with the kallikrein-kinin signaling pathways in HeLa cervical cancer cells, suggesting a potential therapeutic role in cancer treatment .

- Enzyme Modulation : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for drug design aimed at targeting metabolic disorders.

Material Science

The compound is utilized in the development of advanced materials:

- Polymeric Applications : 1,3,5-Trithiane is used as a curing agent for epoxy resins. Its ability to accelerate curing processes enhances the mechanical properties of the resulting materials .

Table 1: Comparison of Curing Agents

| Curing Agent | Type | Application Area | Advantages |

|---|---|---|---|

| 1,3,5-Trithiane | Polymercaptan | Epoxy Resins | Rapid curing |

| Dimethylaminomethyl Phenol | Tertiary Amine | Epoxy Resins | Effective at low temperatures |

| Other Polymercaptans | Various | Adhesives and Coatings | Versatile applications |

Synthetic Chemistry

In synthetic chemistry, 1,3,5-Trithiane serves as a versatile building block:

- Synthesis of Complex Molecules : The compound can be employed to create more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions .

Environmental Applications

Research into environmental applications is emerging:

- Pollutant Degradation : Compounds similar to 1,3,5-Trithiane have been studied for their ability to degrade environmental pollutants through chemical reactions that facilitate the breakdown of harmful substances.

Case Study 1: Anticancer Activity

A study published in Molecular Bank investigated the interactions of a triazole derivative with high-abundance blood proteins. The results indicated strong binding affinity to human serum albumin and significant antiproliferative activity against cancer cells . This highlights the potential for developing new cancer therapies based on trithiane derivatives.

Case Study 2: Epoxy Resin Curing

In a patent review focused on polyepoxide curing systems, it was found that using polymercaptans like 1,3,5-Trithiane significantly accelerated the curing process compared to traditional methods . This advancement improves the efficiency and performance of epoxy-based materials in various industrial applications.

Mechanism of Action

The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological activities. The specific pathways involved include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

2,4,6-Triphenyl-1,3,5-trithiane

- Structure : Substituted with phenyl groups instead of 4-methoxyphenyl.

- Properties: The absence of methoxy groups reduces polarity, likely decreasing solubility in polar solvents compared to the target compound.

- Applications : Used as a ligand or building block in materials science due to its planar aromatic system.

2,4,6-Tri-isopropyl-1,3,5-trithiane

- Structure : Substituted with bulky isopropyl groups.

- Properties: Alkyl substituents increase hydrophobicity, making this derivative more soluble in nonpolar solvents. Steric hindrance from isopropyl groups may reduce reactivity in substitution reactions .

- Applications: Potential use in hydrophobic coatings or as a scaffold for sterically demanding reactions.

2,4,6-Trimethyl-2,4,6-triphenyl-1,3,5-trithiane (CAS 512-22-1)

- Structure : Combines methyl and phenyl substituents on the trithiane ring.

- Properties : Mixed substituents balance electron-donating (methyl) and aromatic (phenyl) effects. This hybrid structure may exhibit intermediate solubility and thermal stability compared to purely aromatic or alkyl-substituted trithianes .

Heterocyclic Analogues: Triazine Derivatives

Triazines, which replace sulfur with nitrogen in the heterocycle, exhibit distinct electronic and chemical behaviors:

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

- Structure : A triazine core with 4-methoxyphenyl and amine groups.

- Properties : Nitrogen atoms in the ring increase polarity and hydrogen-bonding capacity. The methoxyphenyl group enhances biological activity, as seen in antitumor and antimicrobial applications .

- Applications : Biomedical research, particularly in drug development.

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

- Structure : Brominated phenyl substituents on a triazine ring.

- Properties : Bromine atoms introduce electronegativity and steric bulk, favoring halogen bonding. This compound is often used in flame retardants or as a precursor in cross-coupling reactions .

Comparative Analysis Table

Key Research Findings

- Solubility Trends : Alkyl-substituted trithianes (e.g., tri-isopropyl) exhibit greater solubility in organic solvents, whereas methoxyphenyl-substituted derivatives may favor polar aprotic solvents .

Biological Activity

1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)- (CAS No. 5692-49-9) is a sulfur-containing organic compound notable for its unique structural properties and potential biological activities. This compound features a trithiane core with three methoxyphenyl substituents, which may enhance its pharmacological profiles. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : C24H24O3S3

- Molecular Weight : 456.6 g/mol

- IUPAC Name : 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane

- InChI Key : HZHATLMQXZNESN-UHFFFAOYSA-N

The compound's structure is characterized by a six-membered trithiane ring and three para-methoxyphenyl groups that may influence its interaction with biological targets.

Biological Activity Overview

1,3,5-Trithiane derivatives have been studied for various biological activities including antitumor , antimicrobial , and anti-inflammatory effects. The following sections summarize key findings from recent studies.

Antitumor Activity

Recent research indicates that compounds related to trithiane structures exhibit significant antitumor activity. For instance:

- A study conducted by the National Cancer Institute tested various derivatives against 60 cancer cell lines including leukemia, lung cancer, and breast cancer. The results demonstrated promising antineoplastic activity in certain derivatives of trithiane compounds .

| Compound Type | Cancer Cell Lines Tested | Activity Level |

|---|---|---|

| Trithiane Derivatives | Leukemia, Lung Cancer, Breast Cancer | High Antitumor Activity |

Antimicrobial Activity

The antimicrobial properties of 1,3,5-trithiane derivatives have also been explored:

- In vitro assays showed that certain synthesized trithiane compounds displayed inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the presence of methoxy groups enhances antimicrobial potency .

| Bacterial Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| E. coli (G-) | 15 | Moderate |

| Staphylococcus aureus (G+) | 20 | Strong |

The proposed mechanisms of action for the biological activities of 1,3,5-trithiane include:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

- Antimicrobial Mechanism : It is hypothesized that the trithiane structure interferes with bacterial cell wall synthesis or disrupts membrane integrity.

Case Studies

- Anticancer Study : A series of derivatives were synthesized and tested against multiple cancer cell lines. One notable finding was that modifications to the methoxy groups significantly influenced the cytotoxicity profiles against MDA-MB-468 breast cancer cells .

- Antibacterial Study : A synthesized trithiane derivative showed effective inhibition against both E. coli and Staphylococcus aureus in disk diffusion assays. The study concluded that structural modifications could enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using 1,3,5-trichlorotrithiane and 4-methoxyphenoxide. A typical procedure involves:

- Reacting 1,3,5-trichlorotrithiane with 3 equivalents of 4-methoxyphenol in a polar aprotic solvent (e.g., THF or DMF) under reflux.

- Using a base (e.g., triethylamine) to deprotonate the phenol and drive the reaction to completion .

- Purification via column chromatography or recrystallization. Characterization by -NMR and IR can confirm substitution, while mass spectrometry verifies molecular weight.

Q. How can the electronic effects of 4-methoxyphenyl substituents be experimentally characterized in this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare the absorption spectra of the substituted trithiane with the parent 1,3,5-trithiane to assess charge-transfer interactions. Methoxy groups may redshift absorption due to electron-donating effects .

- Cyclic Voltammetry : Measure redox potentials to evaluate how methoxy substituents alter the compound’s electron affinity.

- NMR Chemical Shifts : Analyze -NSP (Non-Equilibrium Solvent Perturbation) to probe electronic environments around the trithiane core .

Advanced Research Questions

Q. What computational models best predict the stereoelectronic effects of 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane in host-guest interactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry using Gaussian or ORCA software to assess dipole moments and electrostatic potential surfaces. Compare with analogous trihalo-trithiane conformers to quantify methoxy group contributions to stability .

- NBO Analysis : Evaluate hyperconjugative interactions between sulfur lone pairs and methoxy oxygen atoms to explain enhanced charge-transfer properties .

Q. How do solvent polarity and halogenated solvents influence the stability of charge-transfer complexes involving this compound?

- Methodological Answer :

- Kinetic Studies : Conduct reaction kinetics in solvents like CHCl, CHCl, and CCl (as in ) to measure rate constants () and stability constants (). Correlate results with solvent dielectric constants and hydrogen-bonding parameters .

- Thermodynamic Analysis : Use van’t Hoff plots to determine enthalpy () and entropy () changes, revealing solvent-driven thermodynamic favorability .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction kinetics for trithiane derivatives be resolved?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, reagent purity) to isolate variables. For example, shows iodine monobromide interactions vary significantly in CHCl vs. CCl due to solvent polarity.

- Computational Validation : Use semi-empirical methods to model solvent effects on transition states, identifying whether dipole-dipole interactions or solvation energy dominate .

Characterization and Applications

Q. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and trithiane ring conformation.

- Solid-State NMR : Probe sulfur environments using -NMR (if accessible) to verify ring dynamics .

Q. How does this compound compare to triazine derivatives in supramolecular chemistry applications?

- Methodological Answer :

- Host-Guest Studies : Test binding affinity with iodine or metal ions (e.g., Ag) via titration experiments (e.g., UV-Vis or ITC). Trithiane’s sulfur atoms may exhibit stronger Lewis basicity than triazine nitrogens, enhancing metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.